Methyl elaidate

Vue d'ensemble

Description

. It is a trans isomer of methyl oleate and is commonly used in various chemical and industrial applications due to its unique properties.

Méthodes De Préparation

Methyl elaidate can be synthesized through the isomerization of methyl oleate. This process involves the use of mercaptans, which transform methyl oleate into this compound. The equilibrium mixture obtained contains approximately 77% this compound . Industrial production methods typically involve the esterification of elaidic acid with methanol under acidic conditions .

Analyse Des Réactions Chimiques

Thermal Oxidation Reactions

Methyl elaidate undergoes thermal oxidation via free radical chain mechanisms, forming aldehydes and other oxidative products. Key findings include:

Oxidation Products and Stability

-

Core Aldehydes : Primary oxidation products include 11-oxo-9-undecenoate (early stage) and methyl 9-oxononanoate (later stage) .

-

Stability Comparison : this compound exhibits 6.72% lower oxidation than methyl oleate (cis-isomer) due to higher energy barriers (1.3–13.6 kJ/mol) for radical initiation and propagation .

-

Mechanistic Steps :

| Parameter | This compound | Methyl Oleate | Reference |

|---|---|---|---|

| Oxidation Reduction (%) | 6.72 | - | |

| Energy Barrier (kJ/mol) | +1.3–13.6 | Baseline |

Hydrogenation

This compound can be hydrogenated to methyl stearate (saturated ester) under catalytic conditions:

-

Conditions : Reaction occurs in n-hexane with hydrogen gas .

-

Thermodynamics : The exothermic nature confirms the stability of the saturated product .

Combustion and Autoignition

In biodiesel combustion studies, this compound’s trans double bond influences reactivity:

Key Observations

-

Lower Reactivity : this compound is less reactive than methyl stearate (saturated analog) in low-temperature combustion due to inhibited RO2 isomerization pathways .

-

Negative Temperature Coefficient (NTC) Behavior : Its autoignition delay times are longer in the NTC region (700–900 K) compared to n-alkanes .

| Property | This compound | Methyl Stearate | Reference |

|---|---|---|---|

| Ignition Delay (ms) | Longer | Shorter | |

| Chain Branching Inhibition | Yes | No |

Isomerization

While this compound is already trans-configured, studies on methyl oleate highlight radical-driven cis/trans isomerization mechanisms. For example:

-

Thiol Catalysis : Dodecanethiol initiates isomerization without added initiators, suggesting this compound could revert to cis-forms under radical-rich conditions .

-

Energy Barriers : Transition states involving allylic hydrogen abstraction dominate reaction kinetics .

Esterification and Hydrolysis

-

Acid-Catalyzed Hydrolysis : this compound resists hydrolysis in anhydrous methanol-HCl systems, with <1.4% hydrolysis observed at 100°C in 1.2% HCl .

-

Synthesis : Produced via methanolysis of elaidic acid triglycerides under acidic (HCl) or enzymatic conditions .

Industrial and Environmental Relevance

Applications De Recherche Scientifique

Biochemical Research

Methyl elaidate serves as a biochemical reagent and is utilized as a reference standard in studies related to lipids and fatty acids. Its role as a substrate for specific enzymes involved in fatty acid metabolism allows researchers to investigate the mechanisms of lipid metabolism. Key applications include:

- Enzyme Interaction Studies : this compound is used to study the activity of enzymes such as lipases and phospholipase A2. These studies help elucidate the role of these enzymes in fat breakdown and inflammation processes.

- Modeling Fatty Acid Effects : Due to its structural similarity to naturally occurring fatty acids, this compound is employed to model the effects of specific fatty acids on biological systems, aiding in the understanding of lipid-related diseases such as atherosclerosis and diabetes.

Metabolic Studies

Research indicates that this compound exhibits distinct metabolic characteristics compared to other fatty acids. Studies have shown that:

- Oxidation Stability : this compound demonstrates better oxidation stability than methyl oleate when subjected to thermal oxidation processes. This stability is crucial for understanding the behavior of fats under various conditions .

- Toxicity and Metabolism : Investigations into the metabolic fate of trans fatty acids, including this compound, reveal their impact on lipid intermediates like diacylglycerols and ceramides. These findings suggest that this compound may induce lipotoxicity under certain conditions, warranting further exploration into its long-term health effects .

Therapeutic Potential

Emerging studies highlight the potential therapeutic applications of this compound:

- Anticancer Properties : Research has identified this compound as a significant compound in extracts from Moringa oleifera seeds, demonstrating its ability to bind with proteins involved in apoptosis regulation (Bax and MDM2). This binding suggests a potential role for this compound as an apoptosis inducer in cancer cells .

Mécanisme D'action

The mechanism of action of methyl elaidate, particularly in its anticancer properties, involves binding to Bax and MDM2 proteins. This binding can trigger apoptosis in cancer cells, making it a potential apoptotic agent . The molecular targets and pathways involved include the activation of apoptotic pathways through the interaction with these proteins.

Comparaison Avec Des Composés Similaires

Methyl elaidate is similar to other fatty acid esters such as:

Methyl oleate: The cis isomer of this compound.

Methyl linoleate: Another unsaturated fatty acid ester.

Methyl stearate: A saturated fatty acid ester.

What sets this compound apart is its trans configuration, which gives it different chemical and physical properties compared to its cis isomer, methyl oleate .

Activité Biologique

Methyl elaidate, a methyl ester of elaidic acid, has garnered attention for its potential biological activities, particularly in the context of cancer research and metabolic studies. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

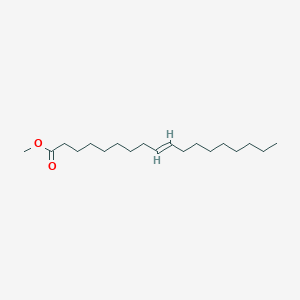

This compound is an unsaturated fatty acid methyl ester derived from oleic acid. Its chemical structure is characterized by a long hydrocarbon chain with a trans double bond at the ninth carbon position. This configuration influences its physical properties and biological activity.

Apoptosis Induction

Recent studies have highlighted this compound's role as an apoptosis inducer in cancer cells. Molecular docking analyses indicate that this compound binds effectively to pro-apoptotic proteins such as Bax and the p53 inhibitor MDM2.

- Binding Affinities :

- Hydrophobic Interactions : The compound forms hydrophobic interactions with several amino acids in both Bax and MDM2, which are crucial for its apoptotic effects .

Cancer Cell Studies

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, extracts containing high levels of this compound have shown significant cytotoxic effects against human gastric cancer cell lines (SGC-7901), leading to increased rates of apoptosis .

Drug-Likeness Assessment

This compound was evaluated for its drug-likeness using Lipinski's Rule of Five, which assesses the suitability of compounds for oral administration:

| Property | Value | Rule Violation |

|---|---|---|

| Molecular Weight | 284.47 g/mol | 0 |

| LogP | 4.9 | 1 (poor absorption) |

| Hydrogen Bond Donors | 3 | 0 |

| Hydrogen Bond Acceptors | 3 | 0 |

The analysis indicates that while this compound violates one rule concerning permeability, it remains a promising candidate for further development due to its favorable binding properties and low toxicity profile .

Toxicity and Metabolism

Research comparing the effects of trans fatty acids (TFAs) such as this compound with other fatty acids has revealed insights into their metabolic pathways. In hepatoma cell models, this compound demonstrated a less harmful profile compared to industrial TFAs, showing potential protective effects against lipotoxicity induced by palmitate .

- Cell Viability : Studies indicated that while TFAs could induce apoptosis under certain conditions, this compound showed comparable protective effects to oleic acid, suggesting its utility in dietary applications .

Anticancer Potential

A case study involving the extraction of compounds from Moringa oleifera seeds highlighted this compound as a major active component responsible for the extract's anticancer properties. The study emphasized the need for further in vivo investigations to confirm these findings and explore therapeutic applications in oncology .

Propriétés

IUPAC Name |

methyl (E)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDYPVFESGNLHU-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062435, DTXSID40883778 | |

| Record name | 9-Octadecenoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Octadecenoic acid, methyl ester, (9E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA, Liquid; mp = 9 deg C; [Sigma-Aldrich MSDS] | |

| Record name | Fatty acids, C16-18 and C18-unsatd., Me esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecenoic acid, methyl ester, (9E)- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11343 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1937-62-8, 67762-38-3, 2462-84-2 | |

| Record name | Methyl elaidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1937-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl elaidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, C16-18 and C18-unsatd., Me esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecenoic acid, methyl ester, (9E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecenoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecenoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Octadecenoic acid, methyl ester, (9E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fatty acids, C16-18 and C18-unsatd., Me esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl elaidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 9-octadecenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ELAIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/625736WPN1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A:

ANone: Methyl elaidate, like other fatty acid methyl esters (FAMEs), generally exhibits good compatibility with various organic solvents. Its stability is influenced by factors such as temperature, light, and presence of oxygen. Studies have explored its behavior under specific conditions:

- Hydrogenation: this compound undergoes hydrogenation, a key reaction in fat hardening processes. [] The reaction conditions, particularly the presence of diffusion limitations, significantly impact the product distribution of geometrical and positional isomers. []

- Gas Absorption: Research on this compound and its cis-isomer, methyl oleate, revealed that they absorb gases like carbon dioxide, nitrogen, and oxygen more readily than water. [] The absorption capacity and rate were found to be related to the molecular shape and configuration. []

- Hydrogenation: Studies investigating the hydrogenation of methyl oleate and this compound over nickel-silica catalysts have provided insights into isomerization phenomena occurring during this process. []

A:

ANone: this compound's stability is influenced by environmental factors like temperature, light, and oxygen. Formulation strategies to enhance its stability might involve:

ANone: The provided research focuses primarily on the chemical characterization and potential applications of this compound. It lacks detailed information on its pharmacological and toxicological profile, making it difficult to address these questions directly. Further research is needed to evaluate its potential as a therapeutic agent.

ANone: Several analytical techniques are employed to characterize, quantify, and monitor this compound:

- Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying this compound in complex mixtures, such as those found in biological samples and food products. [, , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly 1H and 13C NMR, provides valuable information about the structure of this compound, including the position of the double bond, confirmation of its trans configuration, and differentiation of regioisomers. [, ]

- Thin-Layer Chromatography (TLC): TLC serves as a rapid and simple method to separate and analyze this compound in mixtures. []

ANone: The research provided doesn't delve into the environmental fate and effects of this compound. Further studies are required to assess its potential impact on ecosystems and develop appropriate mitigation strategies if needed.

ANone: While the provided research mentions the use of this compound as a standard in analytical methods, it lacks specific details about its dissolution and solubility properties, analytical method validation, and quality control measures. These aspects are crucial for ensuring accurate and reliable measurements.

ANone: The available research doesn't address these aspects directly. More focused studies are necessary to explore these characteristics of this compound.

A: The need for alternatives to this compound depends on its intended application. For instance, in applications requiring a trans-fatty acid methyl ester, this compound can be substituted with other trans-FAMEs like methyl linolelaidate. [] The choice of substitute depends on factors like cost, availability, and specific application requirements.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.